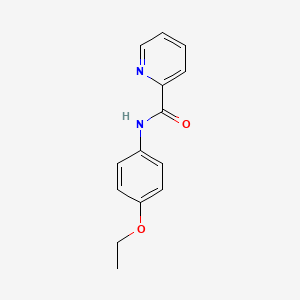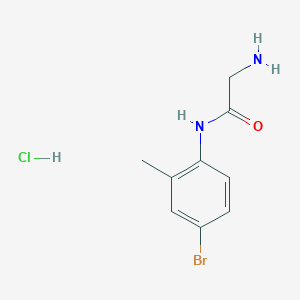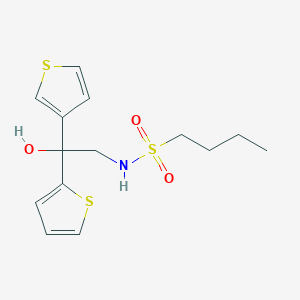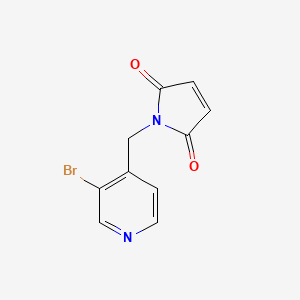
N-(4-Ethoxyphenyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Ethoxyphenyl)picolinamide” is a chemical compound with the CAS Number: 14888-39-2 and a molecular weight of 242.28 . Its IUPAC name is N-(4-ethoxyphenyl)-2-pyridinecarboxamide . It is a yellow to brown solid at room temperature .
Synthesis Analysis
The synthesis of picolinamide compounds, including “N-(4-Ethoxyphenyl)picolinamide”, involves processes that include coupling together a 4-methoxy-3-acyloxypicolinic acid with key 2-amino-L-alaninate esters derived from substituted 2-phenylethanols . Another study mentions the oxidation of N-(4-ethoxyphenyl)-2-azetidinones to N-unsubstituted-2-azetidinones .Molecular Structure Analysis
The molecular structure of “N-(4-Ethoxyphenyl)picolinamide” has been studied using quantum computations . The optimized molecular geometry was obtained using the B3LYP and MP2 methods employing 6-311++G(d,p) basis set .Chemical Reactions Analysis
“N-(4-Ethoxyphenyl)picolinamide” has been studied in the context of its reactions with 1,3-propanesultone in methanol followed by treatment with ketones, leading to a series of previously unknown chemical transformations .Physical And Chemical Properties Analysis
“N-(4-Ethoxyphenyl)picolinamide” is a yellow to brown solid . It has a molecular weight of 242.28 . The compound is stored at a temperature of 2-8°C .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-Ethoxyphenyl)picolinamide, focusing on six unique fields:
Pharmaceutical Development
N-(4-Ethoxyphenyl)picolinamide has shown potential in pharmaceutical research due to its structural properties. It can act as a ligand in drug design, aiding in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for creating drugs aimed at treating diseases such as cancer, inflammation, and neurological disorders .
Catalysis and Biocatalysis
This compound is used in catalysis, particularly in the development of new catalytic processes. Its structure allows it to participate in catalytic cycles, enhancing the efficiency of chemical reactions. In biocatalysis, it can be used to modify enzymes, improving their activity and stability for industrial applications .
Material Science
In material science, N-(4-Ethoxyphenyl)picolinamide is explored for its role in creating advanced materials. It can be used as a building block for polymers and other complex materials, contributing to the development of new materials with unique properties such as enhanced strength, flexibility, or conductivity .
Analytical Chemistry
This compound is valuable in analytical chemistry for the development of new analytical methods. It can be used as a reagent or standard in various analytical techniques, including chromatography and spectroscopy, to detect and quantify other substances with high precision .
Environmental Science
N-(4-Ethoxyphenyl)picolinamide is studied for its potential applications in environmental science. It can be used in the development of sensors and other detection systems for monitoring environmental pollutants. Its sensitivity and specificity make it suitable for detecting trace amounts of contaminants in water, soil, and air .
Agricultural Chemistry
In agricultural chemistry, this compound is researched for its potential use in developing new agrochemicals. It can be used to create pesticides, herbicides, and fungicides that are more effective and environmentally friendly. Its ability to interact with biological systems makes it a promising candidate for enhancing crop protection and yield .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(4-ethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKOYNFJCFHHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)picolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)



![2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2717510.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2717513.png)
![3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2717514.png)

